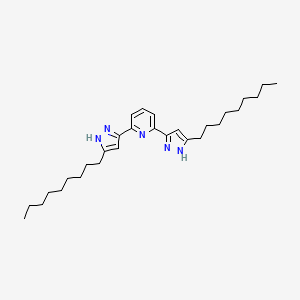
2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine is a complex organic compound that belongs to the family of bis(pyrazolyl)pyridines. These compounds are known for their versatile coordination chemistry and are often used as ligands in the formation of metal complexes. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine typically involves the reaction of 2,6-dichloropyridine with 5-nonyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets include enzymes and receptors, and its pathways involve modulation of metal ion homeostasis and redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(1H-pyrazol-3-yl)pyridine
- 2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine
- 2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine
Uniqueness
2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine is unique due to its long nonyl side chains, which enhance its lipophilicity and ability to interact with hydrophobic environments. This property makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic surfaces .
Properties
CAS No. |
191546-16-4 |
|---|---|
Molecular Formula |
C29H45N5 |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
2,6-bis(5-nonyl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C29H45N5/c1-3-5-7-9-11-13-15-18-24-22-28(33-31-24)26-20-17-21-27(30-26)29-23-25(32-34-29)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
SAONWUWLGMZMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=NN1)C2=NC(=CC=C2)C3=NNC(=C3)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


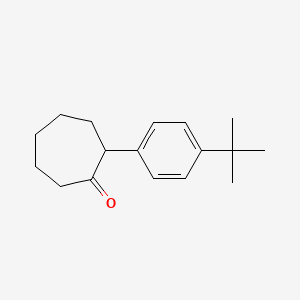
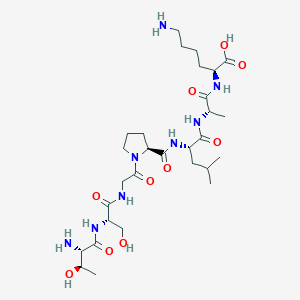

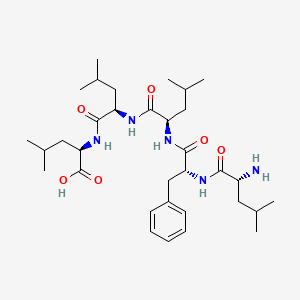
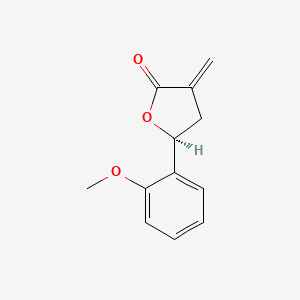

![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
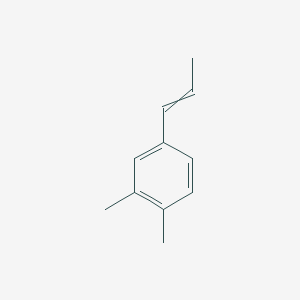
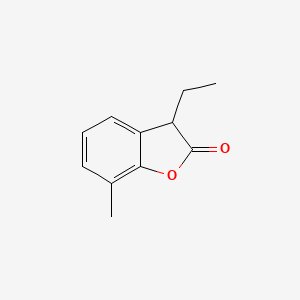
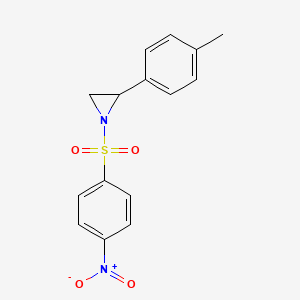
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
